molecular formula C11H22O3Si2 B14435602 [(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane) CAS No. 77220-07-6

[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane)

Cat. No.: B14435602
CAS No.: 77220-07-6
M. Wt: 258.46 g/mol
InChI Key: FAKFHLPEJLCJOT-UHFFFAOYSA-N
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Description

[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane) is an organosilicon compound that features a furan ring substituted with trimethylsiloxy groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane) typically involves the reaction of 3-methylfuran with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The general procedure involves dissolving 3-methylfuran in an inert solvent like diethyl ether, followed by the addition of triethylamine and trimethylsilyl chloride. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography to obtain [(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane) as a colorless oil .

Industrial Production Methods

Industrial production methods for [(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane) are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane) undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.

    Substitution: The trimethylsiloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkoxides and amines can be used to replace the trimethylsiloxy groups.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane) involves its ability to undergo various chemical transformations due to the presence of reactive furan and trimethylsiloxy groups. These groups can participate in a range of reactions, including oxidation, reduction, and substitution, allowing the compound to interact with different molecular targets and pathways. The specific mechanism depends on the type of reaction and the conditions under which it is carried out.

Comparison with Similar Compounds

Similar Compounds

    [(2-Ethyl-5-methylfuran-3,4-diyl)bis(oxy)]bis(trimethylsilane): Similar structure but with an ethyl group at the 2 position instead of a methyl group.

    2,5-Bis(trimethylsiloxy)furan: Lacks the methyl group at the 3 position, making it less sterically hindered.

Uniqueness

[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane) is unique due to the presence of the methyl group at the 3 position, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect the compound’s physical properties, such as solubility and stability, making it distinct from other similar compounds .

Properties

CAS No.

77220-07-6

Molecular Formula

C11H22O3Si2

Molecular Weight

258.46 g/mol

IUPAC Name

trimethyl-(3-methyl-5-trimethylsilyloxyfuran-2-yl)oxysilane

InChI

InChI=1S/C11H22O3Si2/c1-9-8-10(13-15(2,3)4)12-11(9)14-16(5,6)7/h8H,1-7H3

InChI Key

FAKFHLPEJLCJOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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